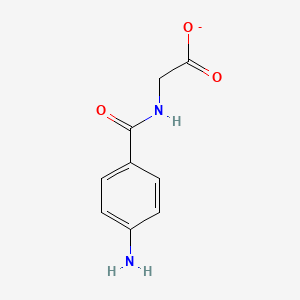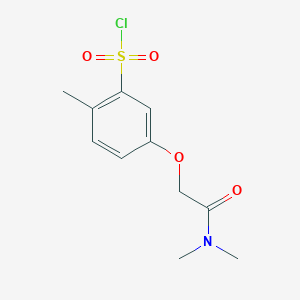
4-methoxy-N-(2-oxopropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-N-(2-oxo-propyl)-benzamide is an organic compound with a molecular formula of C11H13NO3 It is characterized by the presence of a methoxy group attached to the benzene ring and an amide group linked to a 2-oxo-propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(2-oxo-propyl)-benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzoic acid and 2-oxo-propylamine.
Amidation Reaction: The 4-methoxybenzoic acid is reacted with 2-oxo-propylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure 4-Methoxy-N-(2-oxo-propyl)-benzamide.
Industrial Production Methods
Industrial production of 4-Methoxy-N-(2-oxo-propyl)-benzamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(2-oxo-propyl)-benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-hydroxy-N-(2-oxo-propyl)-benzamide.
Reduction: The carbonyl group in the 2-oxo-propyl chain can be reduced to form 4-Methoxy-N-(2-hydroxypropyl)-benzamide.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) or alkyl halides in the presence of a base.
Major Products
Oxidation: 4-Hydroxy-N-(2-oxo-propyl)-benzamide.
Reduction: 4-Methoxy-N-(2-hydroxypropyl)-benzamide.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-Methoxy-N-(2-oxo-propyl)-benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-(2-oxo-propyl)-benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N-(2-hydroxypropyl)-benzamide: Similar structure but with a hydroxyl group instead of a carbonyl group in the 2-oxo-propyl chain.
4-Hydroxy-N-(2-oxo-propyl)-benzamide: Similar structure but with a hydroxyl group instead of a methoxy group on the benzene ring.
Uniqueness
4-Methoxy-N-(2-oxo-propyl)-benzamide is unique due to the presence of both a methoxy group and an amide group linked to a 2-oxo-propyl chain. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
4-methoxy-N-(2-oxopropyl)benzamide |
InChI |
InChI=1S/C11H13NO3/c1-8(13)7-12-11(14)9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3,(H,12,14) |
InChI Key |
UJXLTWALQFNGFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CNC(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


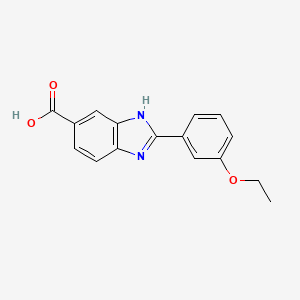
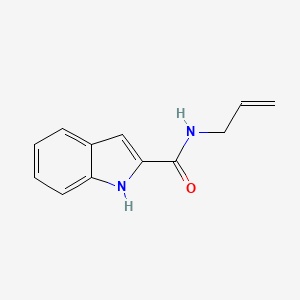

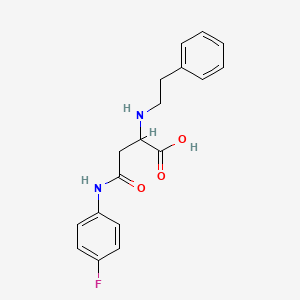
![tert-butyl 3-{4-[7-(aminocarbonyl)-2H-indazol-2-yl]phenyl}-piperidine-1-carboxylate](/img/structure/B12119960.png)
![6-methoxy-2-oxo-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B12119966.png)
![4-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B12119969.png)
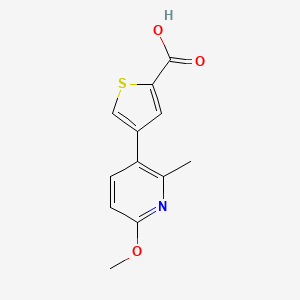



![3-[(2-fluorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12119995.png)
